4,5-Diiodo-1,3-dimethylpyrazole

Cross-coupling Chemoselectivity Carboiodination

4,5-Diiodo-1,3-dimethylpyrazole (75092-23-8) is a unique heterocyclic building block featuring two iodine atoms at the 4- and 5-positions of the pyrazole ring. This substitution pattern provides inherent chemoselectivity in Pd-catalyzed cross-coupling: the C5–I bond reacts first (e.g., Suzuki coupling), while the C4–I bond remains intact for a second orthogonal coupling. This bidirectional strategy eliminates protecting-group steps, delivering 4,5-diarylated or 4-aryl-5-alkynylated pyrazoles with complete regiochemical control. Mono‑iodinated analogues cannot replicate this without additional synthetic manipulation. The compound also serves as a halogen‑bond donor for crystal engineering and as a heavy‑atom marker for X‑ray crystallographic phasing. Ideal for medicinal chemistry, agrochemical, and materials science programs requiring sequential functionalization of the pyrazole core.

Molecular Formula C5H6I2N2
Molecular Weight 347.92g/mol
CAS No. 75092-23-8
Cat. No. B427545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Diiodo-1,3-dimethylpyrazole
CAS75092-23-8
Molecular FormulaC5H6I2N2
Molecular Weight347.92g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1I)I)C
InChIInChI=1S/C5H6I2N2/c1-3-4(6)5(7)9(2)8-3/h1-2H3
InChIKeyPPHAJZAQWKWXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Diiodo-1,3-dimethylpyrazole (CAS 75092-23-8): Core Properties and Sourcing Profile


4,5-Diiodo-1,3-dimethylpyrazole (CAS 75092-23-8) is a fully iodinated dimethylpyrazole with molecular formula C₅H₆I₂N₂ and molecular weight 347.92 g/mol . This heterocyclic scaffold features iodine atoms at both the 4- and 5-positions of the pyrazole ring, a substitution pattern that strongly influences its electronic character, steric profile, and cross-coupling reactivity relative to its mono‑iodinated or non‑iodinated analogues . The compound is primarily utilized as a synthetic building block in medicinal chemistry, agrochemical research, and materials science, where the two heavy halogen atoms serve as orthogonal handles for sequential functionalization [1].

Why 4,5-Diiodo-1,3-dimethylpyrazole Cannot Be Replaced by Generic ‘Iodopyrazole’ Alternatives


The presence of two iodine atoms at adjacent ring positions creates electronic and steric conditions that are absent in mono‑iodinated or non‑iodinated pyrazoles [1]. During Pd‑catalyzed cross‑coupling, the C4–I and C5–I bonds exhibit distinct oxidative addition rates due to differing electron densities; this inherent chemoselectivity is lost when a single‑iodine analogue is used, often leading to lower yields, scrambled regioselectivity, or the need for protecting‑group strategies [2]. Consequently, 4,5‑diiodo‑1,3‑dimethylpyrazole serves a specific synthetic role—stepwise, bidirectional functionalization—that cannot be replicated by simpler mono‑iodo compounds [1][2].

4,5-Diiodo-1,3-dimethylpyrazole Evidence Guide: Direct Comparisons with the Closest Mono-Iodinated Analogues


Chemoselective Oxidative Addition: 4,5-Diiodo vs 4-Iodo-1,3-dimethylpyrazole in Pd-Catalyzed Carboiodination

In Pd(0)/QPhos-catalyzed carboiodination, 4,5-diiodo-1,3-dimethylpyrazole exhibits oxidative addition preferentially at the C5–I bond, enabling a sequential C5–C coupling / C4–I reduction pathway [1]. Under identical conditions (2 mol % Pd₂(dba)₃, 8 mol % QPhos, THF, 50 °C), the mono‑iodinated analogue 4‑iodo‑1,3‑dimethylpyrazole (CAS 6647-97-8) shows no such chemoselectivity and provides only the direct coupling product [1]. This differential reactivity defines the unique synthetic utility of the diiodo compound for bidirectional or iterative coupling strategies.

Cross-coupling Chemoselectivity Carboiodination

Comparative Iodination Efficiency: Diiodination vs Mono-Iodination of 1,3-Dimethylpyrazole

Electrosynthetic iodination of 1,3-dimethylpyrazole on a Pt anode in aqueous KI yields the 4‑iodo‑1,3‑dimethyl derivative in only 35% [1]. While a direct yield for 4,5‑diiodo‑1,3‑dimethylpyrazole under the same conditions is not reported, the formation of diiodinated products for related pyrazoles typically requires stronger iodinating systems (e.g., I₂/HIO₃ or NIS/H₂SO₄) that deliver yields >70% for the diiodo compound [1][2]. This indicates that 4,5‑diiodo‑1,3‑dimethylpyrazole cannot be reliably obtained by simple electrosynthetic mono‑iodination and must be sourced as a pre‑formed, purified reagent for demanding synthetic applications.

Electrosynthesis Iodination Yield

Halogen-Bond Donor Strength: 4,5-Diiodopyrazole vs 4-Iodopyrazole

The two iodine substituents on 4,5‑diiodo‑1,3‑dimethylpyrazole generate two independent σ‑hole donor sites, making it a ditopic halogen‑bond donor [1]. By contrast, 4‑iodo‑1,3‑dimethylpyrazole possesses only one such site. Computational studies on analogous diiodopyrazoles indicate that the electrostatic potential on the iodine σ‑hole is enhanced by the electron‑withdrawing effect of the second iodine, resulting in a deeper σ‑hole and stronger halogen‑bonding interactions [1]. This property is absent in the mono‑iodo analogue, which limits its utility in supramolecular crystal engineering to single‑point contacts.

Crystal engineering Halogen bonding σ-hole

Reactivity in Nitrodeiodination: 4,5-Diiodo vs 4-Iodo-3-methylpyrazoles

In nitrodeiodination studies, 4‑iodo‑1‑methylpyrazoles react with nitrating mixtures to yield 4‑nitro‑1‑methylpyrazoles [1]. For 4,5‑diiodo‑1,3‑dimethylpyrazole, the presence of the second iodine at C5 introduces a competitive reaction channel: the C5–I bond can undergo electrophilic ipso‑substitution concurrently with C4–I, potentially leading to a mixture of 4‑nitro‑5‑iodo and 5‑nitro‑4‑iodo products unless the conditions are tuned for mononitrodeiodination. This contrasts with the clean single‑point reactivity of the mono‑iodo analogue, making the diiodo compound a more versatile but also more demanding building block that requires precise reaction control for monofunctionalization.

Nitrodeiodination Electrophilic substitution Regioselectivity

Optimal Application Scenarios for 4,5-Diiodo-1,3-dimethylpyrazole Based on Verified Differentiation


Stepwise, Regiocontrolled Synthesis of 4,5‑Disubstituted Pyrazoles via Iterative Cross‑Coupling

The inherent chemoselectivity between the C4–I and C5–I bonds enables a synthetic sequence in which the C5 position is first functionalized (e.g., via Suzuki coupling), while the C4–I bond remains intact for a second, orthogonal coupling step [1]. This strategy eliminates the need for protecting groups and delivers 4,5‑diarylated or 4‑aryl‑5‑alkynylated pyrazoles with complete regiochemical control, a capability that single‑iodine analogues cannot replicate without additional synthetic manipulation [1].

Construction of Ditopic Halogen‑Bonded Supramolecular Architectures

With two strong iodine σ‑hole donors arranged on a rigid pyrazole scaffold, 4,5‑diiodo‑1,3‑dimethylpyrazole acts as a linear or angular ditopic tecton for halogen‑bonded co‑crystals [1]. This has direct implications in crystal engineering projects aiming to create porous organic frameworks, molecular sensors, or solid‑state emitters where directional, two‑point halogen‑bonding interactions are required [1].

Synthesis of Radio‑Iodinated or Heavy‑Atom‑Labeled Pyrazoles for Imaging and Crystallography

The presence of two iodine atoms provides a high‑electron‑density marker for X‑ray crystallographic phasing (e.g., SAD or MAD phasing) and can be exploited as a site for radio‑iodine exchange in the preparation of SPECT imaging agents [1]. Mono‑iodinated pyrazoles offer only a single heavy‑atom site, which may be insufficient for experimental phasing or gives a lower specific activity in labeling applications [1].

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